![molecular formula C9H12Cl2N2 B2939157 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride CAS No. 2137768-43-3](/img/structure/B2939157.png)
4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and chemical stability. Techniques like thermal analysis, solubility testing, and density measurement are used .Scientific Research Applications
Free Radical Chlorination and Synthesis
Compounds similar to 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride have been used in studies involving free radical chlorination to synthesize derivatives of pyridine and other heterocyclic compounds. For example, methylazines undergo successive chlorination to yield chloromethyl derivatives in preparative yields, highlighting a method for functional group manipulation in synthetic chemistry applications (Rubina et al., 1989).
Chromatographic Analysis
Chromatographic techniques have been employed to study the behavior of compounds with structural similarities in the context of pharmacological applications, such as the analysis of cholinesterase inhibitors and antidepressants. This illustrates the role of heterocyclic compounds in developing analytical methods for drug quantification and characterization (Bobrov et al., 2000).
Environmental Degradation Studies
Research on the degradation of chlorotriazine pesticides by sulfate radicals demonstrates the environmental relevance of chlorinated pyridazines and their derivatives. These studies are crucial for understanding the persistence and breakdown of agricultural chemicals in water sources, informing water treatment and environmental protection strategies (Lutze et al., 2015).
Drug Synthesis and Anticancer Research
The synthesis of extended π-systems from methyldiazines and aromatic aldehydes, involving compounds related to 4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride, underlines the compound's potential in creating novel structures with possible pharmaceutical applications. Such research contributes to the development of new drugs and therapeutic agents (Vanden Eynde et al., 2001).
Antifouling and Marine Biology
Studies on antifouling booster biocides and their degradation products in marine sediments by high-performance liquid chromatography-diode array detection (HPLC–DAD) reflect the environmental impact and biodegradation of chlorinated pyridazines. These investigations are vital for assessing the ecological effects of chemical compounds used in marine antifouling coatings (Gatidou et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-3-cyclopropyl-6-methylpyridazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-6-4-8(5-10)9(12-11-6)7-2-3-7;/h4,7H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOUUZJQRXUZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C2CC2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-cyclopropyl-6-methylpyridazine hydrochloride |
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